molecular formula C11H11FN4O B11878553 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide

4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide

Cat. No.: B11878553
M. Wt: 234.23 g/mol
InChI Key: WEWILNSNWDFAJX-UHFFFAOYSA-N
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Description

4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide is a fluorinated quinoline derivative with the molecular formula C11H11FN4O This compound is notable for its unique structural features, which include an amino group, a fluoro substituent, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide typically involves multi-step processes. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from 4-fluoroaniline, a series of reactions involving cyclization, methylation, and subsequent introduction of the carbohydrazide group can be employed .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino group or the carbohydrazide moiety.

    Reduction: Reduction reactions can target the fluoro substituent or other functional groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with modified functional groups, while substitution reactions can introduce new substituents at the fluoro position .

Scientific Research Applications

4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes such as DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. The fluoro substituent enhances its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

    6-Fluoro-2-methylquinoline: Similar in structure but lacks the carbohydrazide group.

    4-Amino-8-methylquinoline: Similar but without the fluoro substituent.

    4-Amino-6,8-difluoroquinoline: Contains an additional fluoro group.

Uniqueness: 4-Amino-6-fluoro-8-methylquinoline-3-carbohydrazide is unique due to the presence of both the fluoro and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H11FN4O

Molecular Weight

234.23 g/mol

IUPAC Name

4-amino-6-fluoro-8-methylquinoline-3-carbohydrazide

InChI

InChI=1S/C11H11FN4O/c1-5-2-6(12)3-7-9(13)8(11(17)16-14)4-15-10(5)7/h2-4H,14H2,1H3,(H2,13,15)(H,16,17)

InChI Key

WEWILNSNWDFAJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)NN)N)F

Origin of Product

United States

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